molecular formula C28H30N2O2S B11434962 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11434962
M. Wt: 458.6 g/mol
InChI Key: RUMBQJKLWOPGAZ-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzothieno pyrimidine core with ethylphenyl and mesitylmethyl substituents

Properties

Molecular Formula

C28H30N2O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[(2,4,6-trimethylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C28H30N2O2S/c1-5-20-10-12-21(13-11-20)30-26(31)25-22-8-6-7-9-24(22)33-27(25)29(28(30)32)16-23-18(3)14-17(2)15-19(23)4/h10-15H,5-9,16H2,1-4H3

InChI Key

RUMBQJKLWOPGAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=C(C=C4C)C)C)SC5=C3CCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The key steps include the formation of the benzothieno pyrimidine core, followed by the introduction of the ethylphenyl and mesitylmethyl groups. Common reagents used in these reactions include various halogenated intermediates, organometallic reagents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesitylmethyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : Approximately 316.42 g/mol
  • Structure : The compound features a tetrahydrobenzothieno ring fused with a pyrimidine dione moiety. Its structure is characterized by the presence of ethylphenyl and mesitylmethyl substituents which influence its reactivity and biological interactions.

Medicinal Chemistry Applications

The compound's potential therapeutic applications are significant due to its structural characteristics that suggest diverse biological activities:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique benzothieno-pyrimidine core may interact with cancer-related pathways, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : Research into related compounds has shown anti-inflammatory effects, indicating that this compound may also possess similar properties. Its ability to modulate inflammatory pathways could be explored for therapeutic use in conditions like arthritis or other inflammatory diseases.
  • Drug Development : As a versatile building block in organic synthesis, this compound can serve as a precursor for developing novel pharmaceuticals targeting specific biological pathways.

Materials Science Applications

The structural features of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione may also lend themselves to applications in materials science:

  • Polymer Synthesis : The compound can be utilized in the synthesis of advanced polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing material properties such as strength or thermal stability.
  • Electronic Devices : Given its unique electronic properties derived from the thieno and pyrimidine rings, this compound may find applications in organic electronics or as a component in sensors.

Industrial Production Methods

The industrial synthesis of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions:

  • Synthetic Routes : The synthesis often includes the formation of the benzothieno-pyrimidine core followed by the introduction of substituents through coupling reactions. Common reagents include halogenated intermediates and organometallic compounds.
  • Optimization for Scalability : For industrial applications, optimizing reaction conditions (e.g., temperature, pressure) and selecting appropriate catalysts are crucial for maximizing yield and purity. Continuous flow chemistry may be employed to enhance production efficiency.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3-(4-methylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(4-ethylphenyl)-1-(benzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness: The presence of the ethylphenyl and mesitylmethyl groups in 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione distinguishes it from similar compounds. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and potentially more suitable for specific applications.

Biological Activity

3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure combines a benzothieno pyrimidine core with ethylphenyl and mesitylmethyl substituents, suggesting potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 306.41 g/mol
  • Structural Features : The compound contains a tetrahydrobenzothieno core which is known for its diverse biological activities.

The exact mechanism of action for 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological pathways. This interaction could modulate various biological processes leading to therapeutic effects.

Biological Activities

Research indicates that derivatives of benzothieno pyrimidines exhibit a range of biological activities including:

  • Anticancer Activity : Compounds in this class have been shown to inhibit cancer cell growth through various mechanisms. For instance, studies have highlighted their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
  • Antioxidant Properties : The antioxidant activity of these compounds can help protect cells from oxidative stress and related damage .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Studies :
    • A study reported that benzothieno pyrimidine derivatives could inhibit the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism involved modulation of cell cycle regulators and induction of apoptosis .
    • A specific derivative showed IC50 values in the low micromolar range against several cancer cell lines.
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound reduced the production of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS) by inhibiting NF-kB signaling pathways .
  • Pharmacological Profiling :
    • Pharmacokinetic studies indicated favorable absorption and distribution characteristics for related compounds in this class, suggesting potential for therapeutic use.

Comparative Analysis with Similar Compounds

The biological activity of 3-(4-ethylphenyl)-1-(mesitylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism
3-(4-methylphenyl)-...Anticancer5.0Apoptosis induction
3-(4-chlorophenyl)-...Anti-inflammatory10.0NF-kB inhibition
3-(4-ethylphenyl)-...Antioxidant15.0Free radical scavenging

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